molecular formula C18H18N4 B7152419 N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline

N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B7152419
M. Wt: 290.4 g/mol
InChI Key: HOUZIUIPHBHKSF-UHFFFAOYSA-N
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Description

N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a triazole ring through an aniline linkage. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of 2-cyclopropylbenzyl chloride, which is then reacted with 3-(1H-1,2,4-triazol-5-yl)aniline under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process. Industrial methods also focus on minimizing waste and improving the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The triazole ring in the compound can also interact with metal ions, influencing its biological activity.

Comparison with Similar Compounds

N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline can be compared with other similar compounds, such as:

    2,2’-Bipyridine: A bidentate ligand used in coordination chemistry.

    Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.

    2-Methyltetrahydrofuran: A solvent used in various chemical reactions.

The uniqueness of this compound lies in its combination of a cyclopropyl group, a phenyl ring, and a triazole ring, which imparts distinctive chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[(2-cyclopropylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-7-17(13-8-9-13)15(4-1)11-19-16-6-3-5-14(10-16)18-20-12-21-22-18/h1-7,10,12-13,19H,8-9,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUZIUIPHBHKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CNC3=CC=CC(=C3)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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